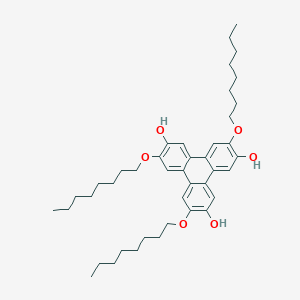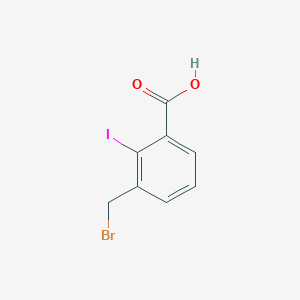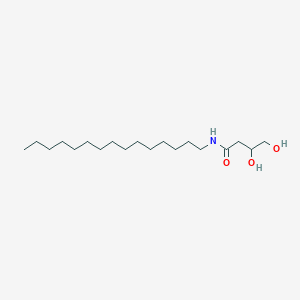
3,7,10-Tris(octyloxy)triphenylene-2,6,11-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7,10-Tris(octyloxy)triphenylene-2,6,11-triol: is an organic compound with the molecular formula C42H60O6 It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of three octyloxy groups and three hydroxyl groups attached to the triphenylene core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,7,10-Tris(octyloxy)triphenylene-2,6,11-triol typically involves the following steps:
Formation of the Triphenylene Core: The triphenylene core can be synthesized through cyclization reactions involving suitable precursors such as benzene derivatives.
Introduction of Octyloxy Groups: The octyloxy groups are introduced through etherification reactions, where octanol reacts with the hydroxyl groups on the triphenylene core under acidic or basic conditions.
Hydroxylation: The hydroxyl groups are introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl groups in 3,7,10-Tris(octyloxy)triphenylene-2,6,11-triol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl groups, leading to the formation of deoxygenated derivatives.
Substitution: The octyloxy groups can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Alkyl halides, alcohols, or other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Deoxygenated triphenylene derivatives.
Substitution Products: Triphenylene derivatives with different alkoxy or functional groups.
科学的研究の応用
Chemistry: 3,7,10-Tris(octyloxy)triphenylene-2,6,11-triol is used as a building block in the synthesis of advanced materials, including liquid crystals and organic semiconductors. Its unique structure allows for the formation of ordered molecular assemblies, which are essential for the development of high-performance electronic devices.
Biology: In biological research, this compound is used as a probe to study molecular interactions and self-assembly processes. Its ability to form stable complexes with biomolecules makes it a valuable tool in the investigation of biological systems.
Medicine: The compound has potential applications in drug delivery systems due to its ability to form stable micelles and vesicles. These properties can be exploited to encapsulate and deliver therapeutic agents to specific targets in the body.
Industry: In the industrial sector, this compound is used in the production of advanced coatings, adhesives, and polymers. Its unique properties enhance the performance and durability of these materials.
作用機序
The mechanism of action of 3,7,10-Tris(octyloxy)triphenylene-2,6,11-triol involves its ability to interact with various molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions facilitate the formation of ordered molecular assemblies and complexes, which are essential for its applications in materials science and biology.
Molecular Targets and Pathways:
Hydrogen Bonding: The hydroxyl groups can form hydrogen bonds with other molecules, stabilizing the molecular assemblies.
π-π Stacking: The aromatic triphenylene core can engage in π-π stacking interactions, promoting the formation of ordered structures.
Hydrophobic Interactions: The octyloxy groups contribute to hydrophobic interactions, enhancing the stability of micelles and vesicles.
類似化合物との比較
- 3,7,10-Tris(pentyloxy)triphenylene-2,6,11-triol
- 2,3,6,7,10,11-Hexahydroxytriphenylene
- 2,3,6,7,10,11-Hexa(octyloxy)triphenylene
Uniqueness: 3,7,10-Tris(octyloxy)triphenylene-2,6,11-triol is unique due to the presence of both octyloxy and hydroxyl groups, which provide a balance of hydrophobic and hydrophilic properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
906663-86-3 |
|---|---|
分子式 |
C42H60O6 |
分子量 |
660.9 g/mol |
IUPAC名 |
3,7,10-trioctoxytriphenylene-2,6,11-triol |
InChI |
InChI=1S/C42H60O6/c1-4-7-10-13-16-19-22-46-40-28-34-31(25-37(40)43)32-26-38(44)41(47-23-20-17-14-11-8-5-2)29-35(32)36-30-42(39(45)27-33(34)36)48-24-21-18-15-12-9-6-3/h25-30,43-45H,4-24H2,1-3H3 |
InChIキー |
MUUIMRVVGKZCGP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=C(C=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=C1)O)OCCCCCCCC)OCCCCCCCC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S)-2-oxo-1-[(1R)-1-phenylethyl]piperidine-3-carboxylic acid](/img/structure/B14187509.png)
![9H-Thioxanthen-9-one, 3-[3,5-bis(trifluoromethyl)phenyl]-, 10,10-dioxide](/img/structure/B14187513.png)
![5'-Chlorospiro[cyclohexane-1,3'-indole]](/img/structure/B14187520.png)
![1,5-Bis[2-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B14187537.png)
![1-Methyl-8-nitro-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14187549.png)

![N-{[2-(Ethenesulfonyl)ethoxy]carbonyl}-L-leucine](/img/structure/B14187569.png)

![Methyl 2-[(2,6-dichloropyridin-4-yl)methoxy]benzoate](/img/structure/B14187582.png)
![Phenyl[(2S)-2-(2-phenylethyl)piperidin-1-yl]methanone](/img/structure/B14187602.png)


![4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B14187621.png)
